molecular formula C11H8ClNO2 B3102368 Methyl 2-chloroquinoline-7-carboxylate CAS No. 1416801-65-4

Methyl 2-chloroquinoline-7-carboxylate

Cat. No.: B3102368
CAS No.: 1416801-65-4
M. Wt: 221.64 g/mol
InChI Key: TYFIRXIWXORECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloroquinoline-7-carboxylate is a heterocyclic compound with the molecular formula C11H8ClNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 2-position and a methyl ester group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloroquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-chloroquinoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloroquinoline-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit certain enzymes, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloroquinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl ester group makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

methyl 2-chloroquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFIRXIWXORECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-chloroquinoline-7-carboxylate
Reactant of Route 2
Methyl 2-chloroquinoline-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloroquinoline-7-carboxylate
Reactant of Route 4
Methyl 2-chloroquinoline-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloroquinoline-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloroquinoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.